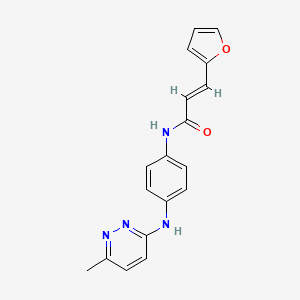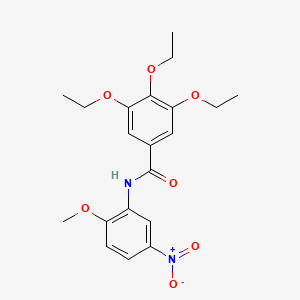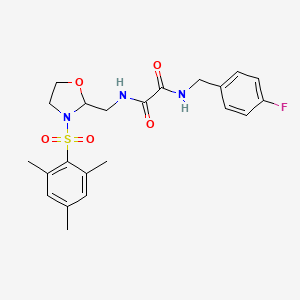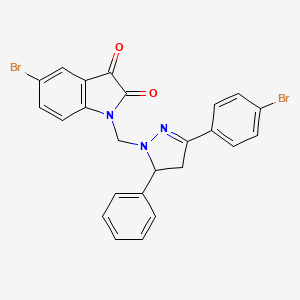![molecular formula C19H20N2O2S B2595036 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 313379-76-9](/img/structure/B2595036.png)
2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C21H22N6OS and a CAS Number of 442523-09-3 .
Synthesis Analysis
A clean, efficient, and mild method has been presented for one-pot three-component synthesis of this compound. The synthesis uses nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40 °C .Molecular Structure Analysis
The structure of the target product was confirmed by FT-IR, 1 HNMR, 13 CNMR, and single crystal X-ray structure analysis . Quantum theoretical calculations of the molecular structure of this new compound have been predicted using Density Functional Theory in the solvent DMSO .Chemical Reactions Analysis
The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .Physical and Chemical Properties Analysis
Frontier molecular orbitals, molecular electrostatic potential, electronic properties, natural charges, and natural bond orbital analysis of the mentioned compound were investigated and discussed by theoretical calculations .Scientific Research Applications
Synthetic Applications and Molecular Structures
A range of scientific research studies have explored the synthetic applications and molecular structures of compounds closely related to 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These studies highlight the compound's significance in medicinal chemistry and materials science due to its versatile chemical structure and potential biological activities.
Oxidative Difunctionalisation and Antimicrobial Activity : A novel series of tetrahydrochromene derivatives synthesized through oxidative difunctionalization exhibited significant in vitro antibacterial and antifungal activities, underscoring the compound's utility in developing antimicrobial agents (Nagamani et al., 2019).
Crystal Structure Analysis : X-ray diffraction techniques have been used to determine the crystal structures of similar carbonitrile compounds, revealing intricate details about their molecular conformations and stabilizing interactions, which are crucial for understanding their reactivity and designing derivatives with specific properties (Sharma et al., 2015).
Ultrasound-assisted Synthesis : The ultrasound-assisted synthesis of tetrahydro-4H-chromene-3-carbonitrile derivatives using green methodologies highlights the importance of sustainable chemistry practices in synthesizing compounds with potential biological significance, including anti-inflammatory activities (Chavan et al., 2021).
Computational and Experimental Investigations : Detailed computational and experimental analyses have been conducted to understand the electronic structure and reactivity of similar tetrahydro-4H-chromene-3-carbonitriles. These studies provide insights into the design of new molecules with improved pharmacological profiles or material properties (Ramazani et al., 2019).
Green Synthesis of Chromene Derivatives : The development of novel synthetic pathways for chromene derivatives, utilizing environmentally friendly conditions, demonstrates the compound's role in fostering innovative approaches in organic synthesis and potential applications in drug discovery and material science (Satyanarayana et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-19(2)8-14(22)17-15(9-19)23-18(21)13(10-20)16(17)11-4-6-12(24-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAUECXRBFYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2594953.png)
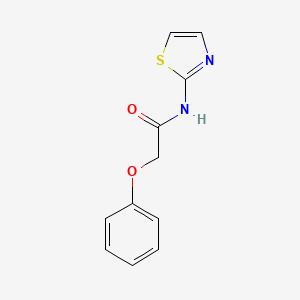
![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)
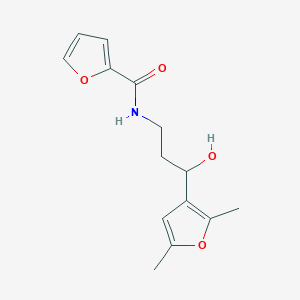
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2594963.png)
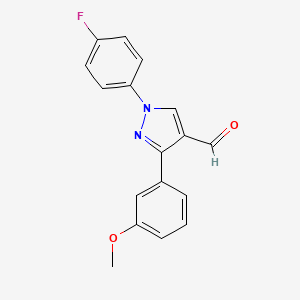
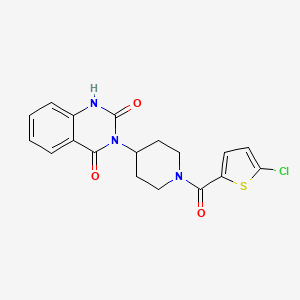

![2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2594970.png)
